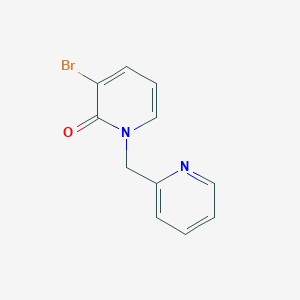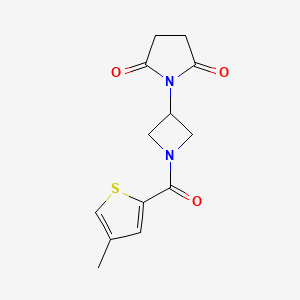
3-Bromo-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-Bromo-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one” is a complex organic compound that contains a bromine atom and two pyridine rings. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Molecular Structure Analysis
The molecule contains a bromine atom and two pyridine rings. Pyridine ring is a six-membered ring with five carbon atoms and one nitrogen atom. The presence of nitrogen gives the ring its basicity .Chemical Reactions Analysis
Again, while specific reactions involving “3-Bromo-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one” are not available, bromopyridines are known to participate in many reactions associated with aryl halides, such as the Heck reaction and Buchwald-Hartwig coupling .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Bromo-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one” would depend on its specific structure. Generally, bromopyridines are colorless liquids and are used as building blocks in organic synthesis .科学的研究の応用
Anti-Fibrosis Activity
This compound has been utilized in the synthesis of novel heterocyclic compounds that exhibit potential biological activities. Specifically, derivatives of this compound have shown promising anti-fibrotic activities. In a study, these derivatives were evaluated against immortalized rat hepatic stellate cells (HSC-T6), and some compounds demonstrated better anti-fibrotic activities than existing drugs like Pirfenidone .
Synthesis of Pyrimidine Derivatives
The pyrimidine moiety is a privileged structure in medicinal chemistry due to its wide range of pharmacological activities. The compound can be used to prepare libraries of novel 2-(pyridin-2-yl) pyrimidine derivatives, which are known for their antimicrobial, antiviral, antitumor, and anti-fibrotic properties .
Catalytic Protodeboronation
In organic synthesis, pinacol boronic esters are highly valuable building blocks. The compound has been employed in the catalytic protodeboronation of these esters, which is a radical approach to functionalize deboronation. This process is crucial for formal anti-Markovnikov alkene hydromethylation, a valuable transformation in synthetic chemistry .
Formal Total Synthesis
The compound has been used in the formal total synthesis of complex organic molecules such as δ-®-coniceine and indolizidine 209B. This application demonstrates its utility in constructing complex molecular architectures, which is significant in the field of synthetic organic chemistry .
Construction of Heterocyclic Compound Libraries
The compound serves as a key precursor in the construction of novel heterocyclic compound libraries with potential biological activities. These libraries are essential for the discovery of new drugs and understanding the structure-activity relationship in medicinal chemistry .
Inhibition of Collagen Expression
Derivatives of this compound have been shown to effectively inhibit the expression of collagen and the content of hydroxyproline in cell culture medium in vitro. This indicates potential applications in the treatment of diseases associated with excessive collagen deposition, such as fibrosis .
Pharmacological Research
Due to its structural features, the compound is a candidate for pharmacological research, where it can be used to study its interaction with various biological targets. This can lead to the discovery of new therapeutic agents for a range of diseases .
Chemical Biology
In chemical biology, the compound can be used to study the biological processes at the molecular level, particularly those involving pyrimidine derivatives. It can help in understanding the role of these derivatives in cellular functions and disease pathology .
作用機序
将来の方向性
特性
IUPAC Name |
3-bromo-1-(pyridin-2-ylmethyl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c12-10-5-3-7-14(11(10)15)8-9-4-1-2-6-13-9/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXYRAMPTHVQCKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN2C=CC=C(C2=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]thiophene-2-sulfonamide](/img/structure/B2939006.png)
![1-[(5-Fluoro-2-methoxyphenyl)methyl]cyclopropan-1-amine hydrochloride](/img/structure/B2939007.png)
![(E)-3-hydroxy-16-(4-isopropylbenzylidene)-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one](/img/structure/B2939010.png)
![1-(4-ethoxyphenyl)-3-hydroxy-3-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2939012.png)
![N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2939013.png)
![Ethyl 5-[3-(dimethylamino)-2-hydroxypropoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2939015.png)
![3-(4-fluorophenoxy)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide](/img/structure/B2939018.png)
![1,3-dimethyl-5-((3-methylbenzyl)thio)-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2939019.png)


![1-(4-fluorophenyl)-3-methyl-4-oxo-N-(4-(trifluoromethoxy)phenyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2939022.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-N-(thiazol-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2939025.png)
![4-[[2-[2-(3,5-Dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]acetyl]amino]benzamide](/img/structure/B2939026.png)